Lamivudine, (+/-)-trans-
Overview
Description
Lamivudine, (+/-)-trans-, is a synthetic nucleoside analogue with significant antiviral properties. It is primarily used as an antiretroviral medication to treat HIV/AIDS and chronic hepatitis B. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses .
Mechanism of Action
- The compound is phosphorylated to active metabolites that compete for incorporation into viral DNA .
- It competes with natural substrate deoxyguanosine triphosphate, preventing further viral DNA synthesis .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
“Lamivudine, (+/-)-trans-” interacts with the viral reverse transcriptase enzyme, inhibiting its function and preventing the replication of the virus . It also interacts with other biomolecules such as the Hepatitis B virus (HBV) and the human immunodeficiency virus (HIV), blocking their replication and reducing their presence in the body .
Cellular Effects
“Lamivudine, (+/-)-trans-” has a significant impact on cellular processes. It influences cell function by inhibiting the replication of viruses within the cell, thereby reducing the viral load and the associated pathological effects . It also impacts cell signaling pathways and gene expression related to viral replication .
Molecular Mechanism
The molecular mechanism of action of “Lamivudine, (+/-)-trans-” involves its incorporation into the viral DNA by the reverse transcriptase enzyme. This results in premature termination of DNA synthesis, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, “Lamivudine, (+/-)-trans-” has shown to have long-term effects on cellular function, particularly in reducing the viral load over time . It has also demonstrated stability and minimal degradation, making it effective for prolonged use .
Dosage Effects in Animal Models
The effects of “Lamivudine, (+/-)-trans-” vary with different dosages in animal models. Lower doses are effective in reducing viral load, while higher doses can lead to adverse effects .
Metabolic Pathways
“Lamivudine, (+/-)-trans-” is involved in the metabolic pathways related to nucleoside metabolism. It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
“Lamivudine, (+/-)-trans-” is transported within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
“Lamivudine, (+/-)-trans-” is localized within the cytoplasm of the cell, where it exerts its antiviral activity. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enzymatic dynamic kinetic resolution and enantioselective synthesis. One efficient method involves the use of surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution . Another method employs L-menthyl-glyoxylate as a chiral auxiliary, which is obtained by reacting menthol with carboxyl derivatives such as glyoxyl acid, maleic anhydride, and fumaric acid .
Industrial Production Methods: Industrial production of lamivudine often involves large-scale synthesis using the aforementioned methods. The process typically includes steps like esterification, ozonolysis, and hydration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of lamivudine and its analogues .
Scientific Research Applications
Lamivudine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogues.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively used in the treatment of HIV/AIDS and chronic hepatitis B.
Industry: Employed in the formulation of antiretroviral drugs and fixed-dose combination therapies.
Comparison with Similar Compounds
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.
Zidovudine: Often used in combination with lamivudine for enhanced efficacy.
Tenofovir: Commonly used in fixed-dose combinations with lamivudine for HIV treatment
Uniqueness: Lamivudine is unique due to its dual action against both HIV and hepatitis B viruses. It is also known for its high bioavailability and low toxicity profile, making it a preferred choice in antiretroviral therapy .
Properties
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131086-22-1, 136846-20-3 | |
Record name | Lamivudine, (+/-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIVUDINE, (±)-TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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